Welcome to the BenchChem Online Store!
molecular formula C9H11NO B3138789 5-Ethyl-2-(oxiran-2-yl)pyridine CAS No. 471295-97-3

5-Ethyl-2-(oxiran-2-yl)pyridine

Cat. No. B3138789
M. Wt: 149.19 g/mol
InChI Key: IETPZJCIUXNJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863300B2

Procedure details

To a mixture of 750 mL tert-butanol and 2250 mL water, 200 g (1.488 mol) of 5-ethyl-2-vinyl-pyridine was dissolved and under stirring 324 g (1.786 mol) N-bromosuccinimide was added in 30 min. at 25-30° C. Stirring was continued for 1 hr. and 178.6 g (4.46 mol) of NaOH dissolved in 2250 mL water was added into it. Reaction mixture was stirred for 45 min. Product was extracted twice with 1100 mL methyl tert-butyl ether. Organic layers were combined, washed with brine, dried over magnesium sulfate and concentrated in vacuo to yield 206.13 g (92%) of 6.
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
2250 mL
Type
solvent
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step Two
Name
Quantity
178.6 g
Type
reactant
Reaction Step Three
Name
Quantity
2250 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(C)([CH3:3])[CH3:2].[CH2:6]([C:8]1[CH:9]=[CH:10]C(C=C)=[N:12][CH:13]=1)[CH3:7].BrN1C(=O)CCC1=O.[OH-].[Na+]>O>[CH2:9]([C:8]1[CH:6]=[CH:7][C:2]([CH:1]2[CH2:3][O:5]2)=[N:12][CH:13]=1)[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
200 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C=C
Name
Quantity
2250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
324 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
178.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
ADDITION
Type
ADDITION
Details
was added in 30 min. at 25-30° C
Duration
30 min
ADDITION
Type
ADDITION
Details
was added into it
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
Product was extracted twice with 1100 mL methyl tert-butyl ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 206.13 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.